molecular formula C32H34BrN3O2 B332786 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B332786
M. Wt: 572.5 g/mol
InChI Key: BOUQXYPUWFZXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a bromophenyl group, a diethylamino group, and a dibenzo[b,e][1,4]diazepin core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[b,e][1,4]diazepin core, followed by the introduction of the bromophenyl and diethylamino groups. Common reagents used in these reactions include bromine, diethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may serve as a probe for studying the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical transformations makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development. Research into its pharmacological properties could lead to the discovery of new treatments for various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo chemical modifications allows for the creation of tailored materials for specific applications, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound’s diethylamino group may facilitate binding to receptors or enzymes, while the bromophenyl group can participate in hydrophobic interactions. The hydroxyl group may form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl){11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone
  • (4-fluorophenyl){11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone

Uniqueness

The uniqueness of 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its bromophenyl group, which imparts distinct chemical properties compared to its chloro- and fluoro- analogs. The bromine atom’s larger size and higher reactivity can influence the compound’s interactions with molecular targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C32H34BrN3O2

Molecular Weight

572.5 g/mol

IUPAC Name

5-(4-bromobenzoyl)-6-[4-(diethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34BrN3O2/c1-5-35(6-2)24-17-13-21(14-18-24)30-29-26(19-32(3,4)20-28(29)37)34-25-9-7-8-10-27(25)36(30)31(38)22-11-15-23(33)16-12-22/h7-18,30,34H,5-6,19-20H2,1-4H3

InChI Key

BOUQXYPUWFZXJH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=C(C=C5)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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